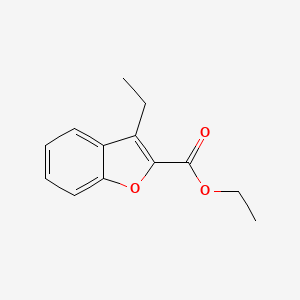
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer high yields and efficiency, making them suitable for large-scale production .
化学反応の分析
Types of Reactions: Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
科学的研究の応用
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in the development of photochromic materials and polymer additives .
作用機序
The mechanism of action of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and ability to bind to biological molecules. This binding can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
類似化合物との比較
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate can be compared with other similar compounds such as indole derivatives and other N-isoindoline-1,3-diones. These compounds share similar structural features and reactivity but may differ in their specific applications and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
List of Similar Compounds:- Indole derivatives
- N-isoindoline-1,3-diones
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Amlodipine impurity A
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
methyl 2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]acetate |
InChI |
InChI=1S/C19H17NO4/c1-24-17(21)12-14-8-6-13(7-9-14)10-11-20-18(22)15-4-2-3-5-16(15)19(20)23/h2-9H,10-12H2,1H3 |
InChIキー |
CXDGGVPIIKMENR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


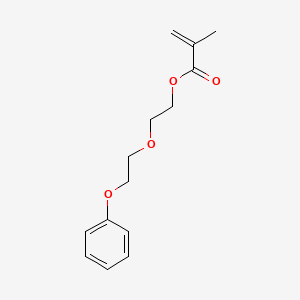
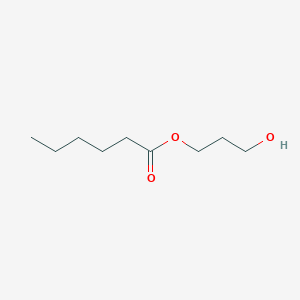

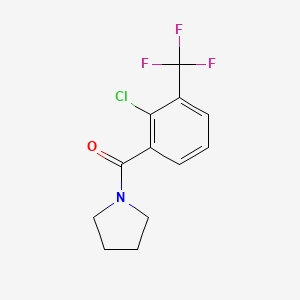
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
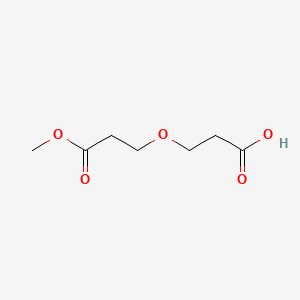


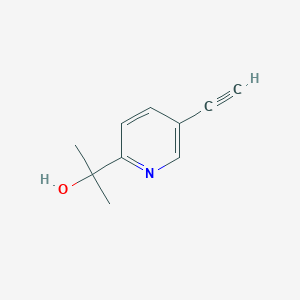
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
